3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-13-7-11-12-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHRYBQPZFKEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=CN2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303289 | |
| Record name | 3-Benzylsulfanyl-[1,2,4]triazol-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90674-20-7 | |
| Record name | NSC157731 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzylsulfanyl-[1,2,4]triazol-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
**synthetic Methodologies and Route Optimization for 3 Benzylsulfanyl 4h 1,2,4 Triazol 4 Amine**
Retrosynthetic Analysis and Precursor Identification for 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine
A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy that points to key precursors. The primary disconnection occurs at the sulfur-carbon bond of the benzylsulfanyl group, suggesting an S-alkylation reaction as the final synthetic step. This leads to the identification of 4-amino-4H-1,2,4-triazole-3-thiol as a crucial intermediate.
Further disconnection of the 4-amino-4H-1,2,4-triazole-3-thiol core points to several potential starting materials. One common approach involves the cyclization of a thiocarbohydrazide (B147625) derivative. This intermediate can be conceptually broken down into thiocarbohydrazide and a one-carbon unit, often derived from a carboxylic acid or its derivative. An alternative pathway to the triazole thiol precursor involves the reaction of a carboxylic acid hydrazide with carbon disulfide, followed by cyclization with hydrazine (B178648). ijcrt.org This analysis highlights the central role of 4-amino-4H-1,2,4-triazole-3-thiol as a versatile precursor for the synthesis of the target compound and its derivatives.
Classical Synthetic Pathways to 1,2,4-Triazole (B32235) Cores
The formation of the 1,2,4-triazole ring is a cornerstone of many synthetic endeavors in heterocyclic chemistry. Several classical methods have been established for the construction of this important scaffold.
A widely employed and efficient method for the synthesis of 4-amino-1,2,4-triazole-3-thiols involves the reaction of carboxylic acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in an alcoholic solution. This reaction forms a potassium dithiocarbazinate salt as an intermediate. nih.govrsc.orgdergipark.org.tr Subsequent treatment of this salt with hydrazine hydrate (B1144303) leads to the cyclization and formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. ijcrt.orgnih.govdergipark.org.trresearchgate.net
Another important route utilizes thiocarbohydrazide as a key building block. Condensation of thiocarbohydrazide with various carboxylic acids, often by heating them together, provides a direct pathway to 5-substituted-4-amino-1,2,4-triazole-3-thiols. ijcrt.orgsapub.orgresearchgate.net This method is valued for its operational simplicity. The reaction conditions can sometimes be improved by conducting the reaction at the melting point of the carboxylic acid. ijcrt.org
These cyclization strategies are fundamental in providing the necessary 4-amino-1,2,4-triazole-3-thiol (B7722964) precursor for the synthesis of this compound.
The Einhorn–Brunner and Pellizzari reactions are classical methods for the synthesis of the 1,2,4-triazole ring system. wikipedia.orgresearchgate.netdrugfuture.comdrugfuture.com The Einhorn–Brunner reaction involves the condensation of an imide with an alkyl or aryl hydrazine, typically in the presence of an acid catalyst, to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgwikipedia.org The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide. wikipedia.org
The Pellizzari reaction, on the other hand, achieves the synthesis of 1,2,4-triazoles through the condensation of an amide with a hydrazide. drugfuture.comwikipedia.orgyoutube.com This reaction often requires high temperatures and can have limitations in terms of substituent diversity and yield. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org
While these are powerful methods for general 1,2,4-triazole synthesis, their direct application to produce the specific 4-amino-substituted triazole core of the target molecule is less commonly reported, as they are primarily designed for the introduction of substituents at other positions of the triazole ring.
Specific Synthetic Strategies for Introducing the Benzylsulfanyl Moiety
The introduction of the benzylsulfanyl group is a critical step in the synthesis of the target compound. This is typically achieved through the S-alkylation of the pre-formed 4-amino-4H-1,2,4-triazole-3-thiol.
The most direct and widely used method for introducing the benzylsulfanyl moiety is the S-alkylation of 4-amino-4H-1,2,4-triazole-3-thiol with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. nih.govnepjol.info This reaction is typically carried out in the presence of a base in a suitable solvent. The base, such as sodium hydroxide or triethylamine, deprotonates the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of the benzyl halide, leading to the formation of the desired S-C bond. nih.govmdpi.com
The reaction conditions for S-alkylation are generally mild and the yields are often high. The choice of solvent can vary, with alcohols like ethanol (B145695) being commonly employed. nih.govmdpi.com This straightforward and efficient method makes it the preferred route for the synthesis of this compound from its thiol precursor.
Table 1: Examples of S-Alkylation Reactions of 4-amino-1,2,4-triazole-3-thiols
| Precursor | Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzyl chloride | NaOH | Ethanol/Water | 3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine | nepjol.info |
| 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol | 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Triethylamine | Ethanol | 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | mdpi.com |
Multi-component reactions (MCRs) offer an attractive strategy for the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. isres.org In the context of 1,2,4-triazole synthesis, several MCRs have been developed. For instance, a one-pot, three-component reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines has been shown to provide regioselective access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles. isres.org
Another example is the copper-catalyzed three-component reaction that provides access to 1,2,4-triazoles with various substitution patterns. isres.org While a specific MCR for the direct synthesis of this compound is not extensively documented, the development of such a process would be a significant advancement in the efficient production of this and related compounds. A four-component, one-pot synthesis has been reported for (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines, showcasing the potential of MCRs in constructing complex triazole derivatives. researchgate.netresearchgate.net These approaches highlight the ongoing efforts to develop more convergent and atom-economical routes to valuable triazole scaffolds.
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound Derivatives
The integration of green chemistry is pivotal in the modern synthesis of heterocyclic compounds, including derivatives of this compound. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netnih.gov Methodologies such as microwave-assisted synthesis have proven superior to conventional heating by significantly shortening reaction times, improving yields, and increasing energy efficiency. researchgate.net
Sustainable practices also involve the use of environmentally benign solvents or, in some cases, solvent-free conditions. researchgate.netfrontiersin.org For instance, the synthesis of certain 1,2,4-triazole derivatives has been successfully achieved using water as a solvent, which is an affordable and eco-friendly option. thieme-connect.com Another approach involves one-pot syntheses, which streamline processes by reducing the need for intermediate purification steps, thereby saving time and resources and minimizing waste. isres.org These principles are applicable to the synthesis of this compound derivatives, promoting more ecologically and economically favorable production routes. isres.org
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. A common synthetic route involves the S-alkylation of a corresponding 1,2,4-triazole-3-thiol precursor with a benzyl halide. researchgate.net The efficiency of this reaction is highly dependent on factors such as the choice of catalyst, solvent, temperature, and reaction time.
Microwave irradiation, for example, has been shown to dramatically reduce reaction times from hours to minutes while maintaining or even improving yields for 1,2,4-triazole derivatives. scispace.com Studies on related structures demonstrate that careful selection of reagents and conditions can lead to high yields, often exceeding 90%. isres.org For the synthesis of the target compound and its derivatives, systematic screening of these parameters is essential for developing a robust and efficient process.
The choice of catalyst and solvent system plays a significant role in the synthesis of 1,2,4-triazoles. While some reactions can proceed without a catalyst, many benefit from the addition of acids, bases, or metal catalysts to enhance reaction rates and yields. frontiersin.orgisres.org For the S-benzylation step in the synthesis of this compound, a base such as sodium hydroxide or potassium carbonate is typically employed to facilitate the nucleophilic attack of the thiol group on the benzyl halide. nih.govmdpi.com
Solvents are chosen based on their ability to dissolve reactants and their influence on reaction kinetics. Polar solvents are generally preferred for the synthesis of 1,2,4-triazole derivatives. scispace.com Ethanol is commonly used in the synthesis of the title compound, often in combination with water. nih.govmdpi.com Other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also utilized in triazole synthesis, particularly in copper-catalyzed reactions for other derivatives. isres.orgscispace.com The selection of an appropriate solvent is critical for achieving optimal solubility of reactants and facilitating the desired chemical transformation.
Table 1: Influence of Catalysts and Solvents on 1,2,4-Triazole Synthesis
| Catalyst/Base | Solvent | Reactant Type | Typical Outcome |
|---|---|---|---|
| Potassium Hydroxide (KOH) | Ethanol/Water | Thiosemicarbazide (B42300) | Cyclization to form triazole-thiol dergipark.org.tr |
| Sodium Hydroxide (NaOH) | Ethanol/Water | 5-amino-1H-1,2,4-triazole-3-thiol | S-alkylation nih.gov |
| Potassium Carbonate (K₂CO₃) | Ethanol | 4-amino-1,2,4-triazol-3(2H)-thione | S-alkylation mdpi.com |
| Copper (Cu) salts | Dimethylsulfoxide (DMSO) | Amidines and Benzonitriles | Oxidative coupling for triazole ring formation scispace.com |
Temperature is a critical parameter in the synthesis of 1,2,4-triazoles, influencing both the reaction rate and the potential for side-product formation. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to understand the thermal stability and decomposition pathways of triazole derivatives, which informs the selection of appropriate reaction temperatures. jocpr.com For many triazole syntheses, reactions are conducted under reflux conditions to ensure a consistent and sufficiently high temperature to drive the reaction to completion. However, in some cases, temperature can be used to control regioselectivity, as demonstrated in certain copper-catalyzed reactions where different temperatures favor the formation of different isomers. frontiersin.org
While many syntheses of 1,2,4-triazole derivatives are performed at atmospheric pressure, pressure control can be a valuable tool, particularly in reactions involving gaseous reagents or intermediates. For the synthesis of this compound, which typically occurs in the liquid phase, precise pressure control is less common. However, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be important to prevent oxidation or other unwanted side reactions.
Isolation and Purification Techniques for this compound and its Analogues
The isolation and purification of this compound are essential steps to obtain a product of high purity. The typical procedure involves initial isolation of the crude product from the reaction mixture. This is often achieved by cooling the mixture to induce precipitation, followed by filtration. nih.govmdpi.com The collected solid is then washed with a suitable solvent, such as cold water or ethanol, to remove soluble impurities. nih.gov
For further purification, recrystallization is a widely used and effective method. nih.gov This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. Chloroform and ethanol have been successfully used as recrystallization solvents for the title compound and its analogues. nih.govmdpi.com In cases where recrystallization is insufficient to achieve the desired purity, column chromatography is employed. researchgate.net High-performance liquid chromatography (HPLC) can also be utilized as an analytical or preparative technique to separate the target compound from closely related impurities. sielc.com The purity and structure of the final product are typically confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as by melting point determination. dergipark.org.tr
Table 2: Common Purification Techniques for 1,2,4-Triazole Derivatives
| Technique | Principle | Application |
|---|---|---|
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a porous medium. | Initial isolation of the crude product from the reaction mixture. mdpi.com |
| Washing | Removing soluble impurities from a solid product by rinsing with a suitable solvent. | Removal of residual reactants and by-products. nih.gov |
| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities in a specific solvent. | Achieving high purity of the final product. nih.govmdpi.com |
| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase as they are passed through a column. | Purification of compounds when recrystallization is ineffective or for separating complex mixtures. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography used for separation, identification, and quantification of components in a mixture. | Analytical purity assessment and preparative separation. sielc.com |
**advanced Spectroscopic and Structural Elucidation Techniques for 3 Benzylsulfanyl 4h 1,2,4 Triazol 4 Amine**
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine provides key information for identifying the different types of protons and their chemical environments. In a structurally related compound, 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, the methylene (B1212753) protons of the benzyl (B1604629) group (S-CH₂) appear as a singlet at approximately 4.45 ppm. mdpi.com The protons of the amino group (NH₂) attached to the triazole ring are observed as a broad singlet around 6.21 ppm. mdpi.com The aromatic protons of the phenyl group typically resonate in the range of 7.03-7.60 ppm as a multiplet. mdpi.com For the title compound, a similar pattern is expected, with the aromatic region being simplified due to the absence of the indole (B1671886) substituent. The signal for the NH proton of the triazole ring itself is also anticipated, though its chemical shift can be variable and it may undergo exchange with deuterated solvents. urfu.ru
The integration of these signals corresponds to the number of protons, confirming the presence of two methylene protons, two amino protons, and five aromatic protons.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ (Amino) | ~5.3-6.2 | Singlet (broad) | 2H |
| CH₂ (Benzyl) | ~4.4-5.0 | Singlet | 2H |
| Ar-H (Phenyl) | ~7.2-7.6 | Multiplet | 5H |
Note: Data are extrapolated from structurally similar compounds. mdpi.compreprints.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. It allows for the clear distinction between sp³-hybridized carbons (aliphatic) and sp²-hybridized carbons (aromatic and triazole ring).
The single sp³ carbon of the methylene (CH₂) bridge in the benzylsulfanyl group is expected to appear in the upfield region of the spectrum. In a related indole-substituted analog, this signal was found at 35.09 ppm. mdpi.com
The sp² carbons, which include the five carbons of the phenyl ring and the two carbons of the 1,2,4-triazole (B32235) ring, resonate at lower fields. The aromatic carbons of the phenyl group typically appear between 127 and 137 ppm. mdpi.com The two distinct carbons of the triazole ring (C3 and C5) are expected at approximately 150-168 ppm, with the C3 carbon, bonded to the sulfur atom, generally appearing further downfield. researchgate.net
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Hybridization | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| CH₂ (Benzyl) | sp³ | ~35 |
| Ar-C (Phenyl CH) | sp² | ~127-130 |
| Ar-C (Phenyl Quaternary) | sp² | ~136-138 |
| C5 (Triazole) | sp² | ~150-153 |
Note: Data are extrapolated from structurally similar compounds. mdpi.comresearchgate.net
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations between the adjacent protons within the phenyl ring, helping to confirm the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons they are directly attached to. It would definitively link the proton signal of the benzylic CH₂ group (~4.45 ppm) to its corresponding sp³ carbon signal (~35 ppm) and the aromatic proton signals to their respective sp² carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity. Key expected correlations would include the one between the methylene (CH₂) protons and the triazole C3 carbon, confirming the S-C3 bond. Correlations from the CH₂ protons to the quaternary carbon of the phenyl ring would also be observed, confirming the benzyl group's integrity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a series of characteristic absorption bands.
Amino (NH₂) Group: Strong stretching vibrations for the N-H bonds of the primary amino group are expected in the region of 3200-3400 cm⁻¹. preprints.orgresearchgate.net A band corresponding to the NH₂ scissoring vibration would appear around 1600-1640 cm⁻¹. researchgate.net
Benzylsulfanyl Group: Aromatic C-H stretching vibrations from the phenyl ring typically appear just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methylene (CH₂) group is observed just below 3000 cm⁻¹. The C-S stretching vibration is generally weak and found in the 600-800 cm⁻¹ region.
Triazole Ring: The C=N and N-N stretching vibrations of the triazole ring give rise to characteristic bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. researchgate.net
Theoretical calculations on the related molecule (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine support these assignments, predicting vibrational modes for these functional groups. epstem.net
Table 3: Expected IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | N-H Stretch | 3200-3400 |
| Amino (NH₂) | N-H Scissoring | 1600-1640 |
| Aromatic (C-H) | C-H Stretch | 3000-3100 |
| Aliphatic (CH₂) | C-H Stretch | 2850-2960 |
| Triazole Ring | C=N / N=N Stretch | 1400-1600 |
Note: Data are based on general spectroscopic principles and data for related compounds. preprints.orgresearchgate.netresearchgate.netepstem.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₀N₄S) is 206 g/mol .
Upon ionization, the molecular ion ([M]⁺) at m/z 206 would be observed. The most characteristic fragmentation pathway for benzyl thioethers involves the cleavage of the benzylic C-S bond. This cleavage is expected to be a dominant process, leading to the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. This fragment is often the base peak in the mass spectra of benzyl-containing compounds. rsc.org The other fragment would correspond to the 4-amino-4H-1,2,4-triazole-3-thiolate radical cation at m/z 115. Further fragmentation of the triazole ring would produce smaller ions.
Table 4: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion Structure | Description |
|---|---|---|
| 206 | [C₉H₁₀N₄S]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium Cation (likely base peak) |
Note: Fragmentation pattern is predicted based on chemical structure and data from analogous compounds. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of a synthesized compound's elemental composition by measuring its mass with very high precision. For this compound, with a molecular formula of C9H10N4S, the theoretical exact mass can be calculated.
This technique is powerful enough to distinguish between compounds with the same nominal mass but different elemental formulas. In a study on a closely related derivative, 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine (C17H15N5S), HRMS was used to confirm its structure. mdpi.com The experimentally observed mass was found to be 321.1055, which was in excellent agreement with the calculated mass of 321.1048, thereby verifying the elemental composition. mdpi.com This exemplifies the accuracy of HRMS in the structural elucidation of complex heterocyclic compounds.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C9H10N4S |
| Monoisotopic Mass | 206.0626 Da |
| Average Mass | 206.271 Da |
Note: Data is calculated based on elemental composition.
Tandem Mass Spectrometry (MS/MS) in Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the fragmentation process would likely be initiated by ionization, followed by collision-induced dissociation (CID).
A primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-S bond. This heterolytic cleavage is expected to generate a stable tropylium cation (C7H7+) at m/z 91, which often appears as the base peak in the mass spectra of benzyl-containing compounds. This was observed in the mass spectrum of a related indole derivative, where the peak at m/z 91 had 100% relative intensity. mdpi.com
Other plausible fragmentation pathways for the this compound parent ion (m/z 206) could include:
Cleavage of the S-CH2 bond to yield the [M-C7H7]+ fragment.
Fission of the triazole ring, a common fragmentation pattern for N-heterocyclic compounds. zsmu.edu.ua
Loss of the amino group (NH2).
The systematic analysis of these fragment ions allows for the reconstruction of the molecule's structure, piece by piece, confirming the identity and arrangement of its constituent parts.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight into its expected solid-state conformation and packing.
For instance, the crystal structure of an isomer, 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, has been determined. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with the space group P21/c. nih.govresearchgate.net In this structure, the dihedral angle between the benzene (B151609) and triazole rings is 81.05 (5)°, indicating a significantly twisted conformation. nih.govresearchgate.net Similarly, the structure of 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine was found to be non-planar, with a dihedral angle of 71.4 (4)° between its two triazole rings. nih.govnih.gov These examples suggest that this compound would also adopt a non-planar conformation in the solid state, influenced by the steric demands of the bulky benzylsulfanyl group.
Table 2: Crystallographic Data for the Isomer 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P21/c | nih.govresearchgate.net |
| a (Å) | 9.870 (2) | nih.govresearchgate.net |
| b (Å) | 9.6370 (19) | nih.govresearchgate.net |
| c (Å) | 10.398 (2) | nih.govresearchgate.net |
| β (°) | 90.18 (3) | nih.govresearchgate.net |
| V (ų) | 989.0 (3) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
Crystal Packing, Intermolecular Interactions (Hydrogen Bonding, π-π Stacking), and Conformational Analysis
The stability of a crystal lattice is governed by a network of intermolecular interactions. In triazole derivatives, hydrogen bonding and π-π stacking are the predominant forces that direct molecular packing.
Table 3: Hydrogen-Bond Geometry for 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) | Reference |
| N—H···N | 0.88 | 2.12 | 2.997 (2) | 173 | nih.gov |
D = donor atom; A = acceptor atom.
Furthermore, analysis of a 3-(benzylsulfanyl)-triazolyl-indole scaffold revealed the importance of N···H, S···H, C···H contacts, as well as weak π-π stacking interactions in its molecular packing. mdpi.com It is highly probable that the crystal structure of this compound is also stabilized by a combination of N—H···N hydrogen bonds involving the 4-amino group and the triazole nitrogen atoms, and potential π-π stacking between the phenyl rings of adjacent molecules. Conformational analysis, as indicated by the large dihedral angles in related structures, shows that the molecule is inherently non-planar, a feature that will influence its packing and intermolecular interactions. nih.govresearchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the chromophores responsible for UV absorption are the phenyl ring and the 1,2,4-triazole ring.
The spectrum is expected to show absorptions corresponding to π→π* transitions associated with the conjugated π-electron systems of these rings. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed, typically as lower intensity bands at longer wavelengths. In a study of a related triazole, UV-Vis spectral bands were assigned with the aid of time-dependent density functional theory (TD-DFT) calculations, a common approach for interpreting the electronic spectra of such molecules. mdpi.com The position and intensity of the absorption maxima (λmax) provide information about the extent of conjugation and the electronic environment within the molecule.
An article focusing solely on the computational and theoretical investigations of This compound cannot be generated at this time.
A thorough review of available scientific literature and chemical databases did not yield specific studies containing the required data for this particular compound. While computational chemistry investigations, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and spectroscopic predictions, have been conducted on structurally similar 1,2,4-triazole derivatives, this detailed information is not available for this compound itself. mdpi.comepstem.netresearchgate.netepstem.netnih.gov
The strict requirement to generate content based solely on existing research findings for this specific molecule prevents the creation of the requested detailed sections on its electronic structure, geometry, spectroscopic properties, and associated data tables. Information from related but distinct molecules cannot be substituted, as this would be scientifically inaccurate.
**computational Chemistry and Theoretical Investigations of 3 Benzylsulfanyl 4h 1,2,4 Triazol 4 Amine**
Spectroscopic Property Prediction and Validation [17, 18, 25, 26]
UV-Vis Absorption Maxima Prediction using TD-DFT
Time-dependent density functional theory (TD-DFT) is a quantum chemical method widely used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the orbitals involved (e.g., π → π* or n → π* transitions).
For 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine, while specific experimental spectra are not widely published, theoretical predictions can be made based on calculations for analogous structures. Studies on similar 1,2,4-triazole (B32235) derivatives have demonstrated the utility of TD-DFT in assigning spectral bands. science.gov For instance, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic triazole and benzene (B151609) rings.
The primary electronic transitions predicted for this molecule would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to have significant contributions from the electron-rich sulfur atom and the triazole ring, while the LUMO is likely to be distributed over the π-system of the triazole and benzyl (B1604629) groups. The predicted absorption maxima would correspond to the energy difference between these and other relevant orbitals.
Table 1: Predicted UV-Vis Absorption Data for this compound using TD-DFT (Note: This table is illustrative, based on typical results for similar compounds, as specific data for the title compound is not available in the cited literature.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~280 | > 0.1 | HOMO → LUMO (π → π) |
| S0 → S2 | ~255 | > 0.1 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | ~230 | < 0.1 | HOMO → LUMO+1 (n → π*) |
These calculations are typically performed using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), often including a solvent model to better approximate experimental conditions. researchgate.net The predicted spectra for nitrotriazole compounds, for example, show maximum absorption wavelengths in the 200-230 nm range, highlighting the influence of substituents on the electronic transitions. acs.org
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the benzyl group to the sulfur atom and the sulfur atom to the triazole ring. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
τ1 : C(triazole)-S-CH₂-C(phenyl)
τ2 : N(triazole)-C(triazole)-S-CH₂
Studies on similarly flexible heterocyclic systems, such as energetic 1,2,4-triazole–pyrazoles, have shown that rotational conformations can significantly impact molecular packing and properties. rsc.orgbit.edu.cn For this compound, the steric hindrance between the benzyl group and the 4-amino group on the triazole ring would be a critical factor in determining the lowest energy conformer. It is expected that the most stable conformation would involve a staggered arrangement that minimizes these steric clashes, likely with the bulky benzyl group oriented away from the triazole ring.
Table 2: Representative Conformational Data for Key Dihedral Angles (Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.)
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| Global Minimum | ~180° (anti) | ~90° (gauche) | 0.00 |
| Local Minimum | ~60° (gauche) | ~180° (anti) | +1.5 |
| Transition State | ~0° (syn) | ~0° (syn) | +5.0 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for temperature, pressure, and the presence of solvent molecules. An MD simulation for this compound in a solvent like water or ethanol (B145695) would reveal its flexibility, conformational preferences in solution, and interactions with the surrounding medium.
Theoretical Studies on Tautomerism and Isomerism of this compound
The parent structure of the title compound can be considered 4-amino-4H-1,2,4-triazole-3-thiol. This precursor exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). The title compound, this compound, is an S-alkylated derivative of the thiol tautomer.
Theoretical calculations, typically using DFT methods, are crucial for determining the relative stabilities of different tautomers. Numerous studies on 1,2,4-triazole-3-thiones have consistently shown that in the gas phase and in various solvents, the thione tautomer is generally more stable than the thiol tautomer. nih.govresearchgate.net This preference is due to the greater stability of the C=S double bond compared to the S-H single bond and C=N double bond combination in the thiol form.
However, the title compound is "locked" as the thiol derivative due to the benzylation at the sulfur atom. This prevents the thione-thiol tautomerization. Computational studies can still be used to compare the stability of the S-benzylated isomer with a hypothetical N-benzylated isomer, which could be a potential byproduct in its synthesis. Quantum chemical calculations on the alkylation of C-amino-1,2,4-triazoles have shown that the site of alkylation (N vs. S) can be predicted by analyzing the molecule's electronic structure and the hardness/softness of the electrophile. nih.gov Given that the benzyl group is attached to the "soft" sulfur atom, this is the expected and likely most stable product. nih.gov
Reactivity Descriptors and Fukui Function Analysis for Electrophilic/Nucleophilic Sites
Conceptual DFT provides a range of "reactivity descriptors" that help predict how a molecule will react. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density. Key descriptors include chemical potential, hardness, softness, and the electrophilicity index.
Fukui functions and Molecular Electrostatic Potential (MEP) maps are used to identify the most reactive sites within a molecule for electrophilic and nucleophilic attack. uantwerpen.be
Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atoms of the triazole ring (N1 and N2) and the lone pairs of the 4-amino group, making them the primary sites for protonation or interaction with electrophiles. researchgate.net
Fukui Functions (f(r)): This function quantifies the change in electron density at a particular point when an electron is added or removed. The condensed Fukui function simplifies this by assigning a value to each atom.
f+ : Indicates the propensity for nucleophilic attack (where an electron is added).
f- : Indicates the propensity for electrophilic attack (where an electron is removed).
Computational studies on C-amino-1,2,4-triazoles have used Fukui functions to predict sites of alkylation. nih.gov These studies indicate that for electrophilic attack, the exocyclic amino group and the N2 and N4 atoms of the triazole ring are potential reactive centers. nih.gov For nucleophilic attack, the carbon atoms of the triazole ring would be the most likely targets.
Table 3: Predicted Fukui Indices for Selected Atoms of this compound (Note: This table is illustrative, based on known reactivity patterns of similar triazoles, to demonstrate the output of such an analysis.)
| Atom | Site for Electrophilic Attack (f⁻) | Site for Nucleophilic Attack (f⁺) |
| N1 | High | Low |
| N2 | High | Low |
| C3 | Low | High |
| N(amino) | High | Low |
| C5 | Low | High |
This analysis suggests that electrophiles are most likely to attack the ring nitrogen atoms or the exocyclic amino group, a finding that aligns with experimental observations for similar heterocyclic systems. nih.gov
**reactivity and Reaction Mechanisms of 3 Benzylsulfanyl 4h 1,2,4 Triazol 4 Amine**
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Benzyl (B1604629) Moiety
The 1,2,4-triazole (B32235) ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. frontiersin.org Electrophilic attack, when it does occur, typically happens at a nitrogen atom. frontiersin.org For 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine, the high electron density on the nitrogen atoms makes them susceptible to protonation and alkylation.
The benzyl moiety, in contrast, can undergo electrophilic aromatic substitution. The benzylsulfanyl group is an ortho-, para-directing group, although its activating or deactivating influence depends on the reaction conditions. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield products substituted at the ortho and para positions of the benzene (B151609) ring.
Oxidation and Reduction Pathways Involving the Sulfur Atom and Triazole Ring
The sulfur atom in the benzylsulfanyl group is susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), and stronger oxidizing agents can lead to the corresponding sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule. For instance, the oxidation of related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols has been shown to produce triazolesulfonic acids. researchgate.net
The 1,2,4-triazole ring itself is generally stable to oxidation. However, under harsh conditions, degradation of the ring can occur.
Reduction of the benzylsulfanyl group can lead to cleavage of the C-S bond, yielding the corresponding 3-mercapto-4H-1,2,4-triazol-4-amine and toluene. This reaction can be achieved using various reducing agents, such as sodium in liquid ammonia. The triazole ring is typically resistant to reduction under standard catalytic hydrogenation conditions.
Cycloaddition Reactions Involving the Triazole Core
The 1,2,4-triazole ring can participate in cycloaddition reactions, although this is not a common reaction pathway for this heterocyclic system. Theoretical studies and some experimental evidence suggest that certain substituted triazoles can act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively. However, specific examples involving this compound are not extensively documented in the literature. The reactivity in such reactions would be highly dependent on the nature of the reacting partner and the reaction conditions. Intramolecular click cycloaddition reactions have been utilized for the synthesis of 1,2,3-triazoles, which could be a potential, though unexplored, avenue for derivatization. researchgate.net
Derivatization Strategies via the 4-Amino Group and Sulfur Atom
The presence of the 4-amino group and the sulfur atom provides versatile handles for the derivatization of this compound, leading to a wide range of functionalized molecules with potential applications in medicinal chemistry.
Formation of Schiff Bases and Subsequent Transformations
The primary amino group at the 4-position readily undergoes condensation with various aldehydes and ketones to form the corresponding Schiff bases (imines). researchgate.netmdpi.com This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. ktu.edu.tr The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and for introducing diverse structural motifs. researchgate.netmwjscience.com
The imine bond in the Schiff bases can be subsequently reduced to form secondary amines. Furthermore, the Schiff bases can undergo cyclization reactions with appropriate reagents to construct fused heterocyclic systems. For example, reaction with thioglycolic acid can yield thiazolidinone derivatives. ktu.edu.tr
Table 1: Examples of Schiff Bases Derived from 4-amino-1,2,4-triazoles
| Reactant Aldehyde/Ketone | Resulting Schiff Base Structure | Reference |
|---|---|---|
| Benzaldehyde (B42025) | 4-(Benzylideneamino)-3-(benzylsulfanyl)-4H-1,2,4-triazole | nih.gov |
| 4-Nitrobenzaldehyde | 3-(Benzylsulfanyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole | nih.gov |
| Salicylaldehyde | 2-(((3-(Benzylsulfanyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | nih.gov |
| 4-Methoxybenzaldehyde | 3-(Benzylsulfanyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole | mdpi.com |
Modifications of the Benzylsulfanyl Group
The benzylsulfanyl group can be modified through several reaction pathways. As mentioned earlier, oxidation of the sulfur atom leads to sulfoxides and sulfones. Another important modification involves the cleavage of the S-benzyl bond. This can be accomplished by various methods, such as treatment with strong acids or reducing agents, to yield the corresponding 3-thiol derivative. nih.gov
The resulting thiol is a versatile intermediate that can be alkylated with a wide range of alkyl and aryl halides to introduce different substituents at the 3-position. This allows for the synthesis of a library of analogs with diverse steric and electronic properties. For instance, reacting the corresponding thiol with different chalcones has been used to synthesize a series of 3-alkylsulfanyl-1,2,4-triazole derivatives. nih.gov
Investigation of Reaction Kinetics and Thermodynamics for Synthetic Pathways
Detailed experimental studies on the reaction kinetics and thermodynamics of the synthesis and reactions of this compound are limited. However, computational studies on related systems have provided insights into the reaction mechanisms. For example, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of Schiff base formation between benzaldehyde and 4-amino-4H-1,2,4-triazole. nih.gov These studies have elucidated the transition states and intermediates involved in the reaction, including the formation of a hemiaminal intermediate followed by dehydration to the Schiff base. nih.gov The influence of substituents and solvent effects on the reaction energetics has also been explored. nih.gov
Thermochemical data for amino-1,2,4-triazole derivatives have been determined using combustion calorimetry and theoretical calculations, providing valuable information on their enthalpies of formation. researchgate.net Such data is crucial for understanding the stability of these compounds and for optimizing their synthetic routes.
Table 2: Calculated Thermodynamic Parameters for the Reaction of Benzaldehyde and 4-amino-4H-1,2,4-triazole
| Parameter | Transition State 1 (Hemiaminal formation) | Transition State 3 (Water elimination) | Reference |
|---|---|---|---|
| Activation Energy (kcal/mol) | ~25-30 | ~35-40 | nih.gov |
| Reaction Enthalpy (kcal/mol) | Exothermic | Endothermic | nih.gov |
Mechanistic Insights from Isotope Labeling and Intermediate Isolation
Detailed mechanistic studies involving isotope labeling and the isolation of reaction intermediates for this compound are not extensively documented in publicly available scientific literature. However, insights into its potential reactivity can be inferred from studies on the broader class of 4-amino-1,2,4-triazoles and related N-amino heterocycles. These studies provide a foundational understanding of the probable reaction pathways and reactive intermediates that could be involved in the transformations of the title compound.
Inferred Mechanistic Pathways from Analogous Systems
Research on the reactivity of C-amino-1,2,4-triazoles towards electrophiles suggests that multiple nucleophilic centers exist within the 4-amino-1,2,4-triazole (B31798) core. Computational and experimental studies on simpler C-amino-1H-1,2,4-triazoles indicate that the N-2 and N-4 atoms of the triazole ring, as well as the exocyclic amino group, can act as reaction centers. acs.org The specific site of reaction is influenced by the nature of the electrophile. acs.org For 4-amino-1,2,4-triazoles, the exocyclic 4-amino group is a primary site for reactions such as Schiff base formation. nih.govresearchgate.net
In reactions involving the formation of Schiff bases from 4-amino-1,2,4-triazole derivatives and aldehydes, the initial step is the nucleophilic addition of the 4-amino group to the carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov While typically transient, stable hemiaminals have been observed in reactions of 4-amino-3,5-dimethyl-1,2,4-triazole with certain benzaldehydes. Subsequent dehydration of the hemiaminal intermediate yields the final imine or Schiff base.
Furthermore, mechanistic studies on the synthesis of amino-1,2,4-triazoles from N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides have suggested the involvement of a 1,3-hydride transfer pathway, leading to the elimination of HNO₂. organic-chemistry.org This highlights the potential for complex intramolecular rearrangements in reactions involving the triazole core.
The table below summarizes potential intermediates in reactions involving the 4-amino-1,2,4-triazole moiety, based on studies of analogous compounds.
| Reaction Type | Reagents | Potential Intermediate | Precursor Compound Class |
| Schiff Base Formation | Aldehydes/Ketones | Hemiaminal | 4-Amino-1,2,4-triazoles |
| Cyclocondensation | Diacylhydrazines | N,N'-diacylhydrazine | N4-Amino-1,2,4-triazoles jocpr.com |
| Alkylation | Alkyl Halides | Quaternized Triazolium Salt | C-Amino-1H-1,2,4-triazoles acs.org |
Isotope Labeling as a Mechanistic Tool
While specific isotope labeling studies on this compound have not been reported, this technique is a powerful tool for elucidating reaction mechanisms in heterocyclic chemistry. For instance, ¹⁵N labeling could be employed to trace the fate of the nitrogen atoms of the triazole ring and the exocyclic amino group during various chemical transformations. This would be particularly valuable in understanding rearrangement reactions or distinguishing between different possible nucleophilic sites.
The following table outlines hypothetical isotope labeling experiments that could provide mechanistic clarity for reactions of this compound.
| Proposed Experiment | Isotope Used | Mechanistic Question to Address | Potential Outcome |
| Reaction with Aldehydes | ¹⁵N at the 4-amino position | To confirm the 4-amino group as the nucleophile in Schiff base formation. | Incorporation of the ¹⁵N label into the resulting imine nitrogen. |
| Ring-Opening/Closing Reactions | ¹⁵N labeling of ring nitrogens (N1, N2) | To track the integrity and potential rearrangement of the triazole ring. | Distribution of ¹⁵N in the final products would reveal the mechanism of ring transformation. |
| Alkylation Reactions | ¹³C labeling of the benzyl group | To confirm the site of S-alkylation vs. N-alkylation. | Position of the ¹³C label in the product would differentiate between S- and N-alkylated isomers. |
**coordination Chemistry and Ligand Properties of 3 Benzylsulfanyl 4h 1,2,4 Triazol 4 Amine**
Identification of Potential Coordination Sites within the 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine Structure
The molecular structure of this compound features several heteroatoms with lone pairs of electrons, which can act as potential coordination sites for metal ions. The key sites include the nitrogen atoms of the triazole ring, the sulfur atom of the benzylsulfanyl group, and the nitrogen atom of the exocyclic amino group.
The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each with a lone pair of electrons that can potentially coordinate to a metal center. The coordination behavior of 1,2,4-triazole and its derivatives is well-documented. For instance, 4-amino-4H-1,2,4-triazole (NH2trz) has been shown to form numerous complexes with transition metals. In these complexes, the NH2trz ligand can act as a monodentate ligand, coordinating through one of the ring nitrogen atoms. researchgate.net Alternatively, it can function as a bridging ligand, linking two metal centers through its N1 and N2 atoms, which is a common coordination mode for 1,2,4-triazole derivatives. researchgate.net The crystal structure of a related compound, 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, reveals the presence of N—H⋯N hydrogen bonds, which indicates the availability of the nitrogen lone pairs for forming bonds, including coordinate bonds with metal ions. researchgate.netnih.gov This capacity for both single and bridging coordination modes allows for the formation of diverse architectures, from simple mononuclear complexes to one-dimensional chains and more complex coordination polymers. researchgate.net
The sulfur atom in the benzylsulfanyl group is another potential donor site. While the sulfur atom is part of a thioether linkage, its lone pair of electrons can still interact with soft metal ions. In related 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives, where the sulfur exists in a thione tautomeric form, it is a primary coordination site. d-nb.infonih.govnih.gov Studies on similar structures have also pointed to the possibility of intramolecular interactions involving the sulfur atom, such as N—H⋯S hydrogen bonds, which suggests its accessibility as a coordination site. nih.gov The synthesis of the title compound often involves the S-alkylation of a precursor thiol, highlighting the reactivity and availability of the sulfur atom for bond formation. mdpi.com
The exocyclic amino group (-NH2) attached to the N4 position of the triazole ring is a significant coordination site. Studies on analogous ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have demonstrated that the ligand acts as a bidentate donor, coordinating to metal ions through both the sulfur atom and the exocyclic amino nitrogen. d-nb.infonih.govnih.gov This chelation, involving the amino group, leads to the formation of stable five-membered rings with the metal ion, which is a thermodynamically favorable arrangement. nih.gov The involvement of the amino group in coordination is a common feature for 4-amino-1,2,4-triazole (B31798) derivatives. researchgate.net
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of transition metal complexes with ligands similar to this compound is typically carried out in a solution phase. A common method involves dissolving the ligand in a suitable solvent, often ethanol (B145695) or another alcohol, and mixing it with a solution of the desired metal salt (e.g., chlorides, acetates) in the same solvent. nih.govsemanticscholar.org The reaction mixture is then heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. nih.govsemanticscholar.org The metal-to-ligand molar ratio is varied to isolate complexes with different stoichiometries, such as 1:2. nih.govsemanticscholar.org Upon cooling the reaction mixture, the resulting metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. nih.gov
Table 1: General Synthesis Parameters for Transition Metal Complexes with 4-Amino-1,2,4-triazole Derivatives
| Parameter | Description |
|---|---|
| Solvent | Typically ethanol or methanol (B129727) nih.gov |
| Reactants | Ligand and a transition metal salt (e.g., acetate, chloride) nih.gov |
| Molar Ratio | Commonly 1:2 (Metal:Ligand) nih.gov |
| Reaction Condition | Reflux for 2 or more hours nih.govsemanticscholar.org |
| Isolation | Precipitation upon cooling, followed by filtration and washing nih.gov |
The characterization of newly synthesized complexes is crucial to confirm the coordination of the ligand to the metal center and to determine the geometry of the complex.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms of the ligand are involved in coordination. Upon complexation, changes in the vibrational frequencies of the functional groups are observed. For ligands containing an amino group and a sulfur atom, coordination is typically indicated by a shift in the stretching frequency of the N-H bonds (ν(NH2)) of the amino group and the C-S stretching frequency (ν(C-S)). ginekologiaipoloznictwo.com For instance, in related thiol-containing triazoles, the disappearance of the S-H stretching band and shifts in the C=N and NH2 bands are clear evidence of coordination through these sites. ginekologiaipoloznictwo.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. The formation of a coordination bond alters the electronic environment of the nuclei near the donor atoms, leading to changes in their chemical shifts. d-nb.infoginekologiaipoloznictwo.com The signals for protons of the exocyclic amino group and the methylene (B1212753) protons of the benzylsulfanyl group are particularly sensitive to coordination. mdpi.comginekologiaipoloznictwo.com A downfield or upfield shift of these signals in the spectrum of the complex compared to the free ligand provides strong evidence of metal-ligand bond formation. d-nb.infoginekologiaipoloznictwo.com
Table 2: Key Spectroscopic Data for Characterizing Metal Complexes of Similar Triazole Ligands
| Spectroscopic Technique | Key Observables | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in ν(N-H) and ν(C-S) bands ginekologiaipoloznictwo.com | Indicates coordination through the amino nitrogen and sulfur atoms. |
| ¹H NMR Spectroscopy | Change in chemical shift of -NH₂ and -CH₂-S- protons d-nb.infomdpi.comginekologiaipoloznictwo.com | Confirms the involvement of these groups in metal binding. |
| UV-Vis Spectroscopy | d-d transition bands d-nb.infonih.gov | Provides information about the geometry of the complex (e.g., tetrahedral, square planar). |
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for complexes of transition metals with partially filled d-orbitals. The absorption of light in the visible region corresponds to electronic transitions between d-orbitals (d-d transitions). The energy and number of these absorption bands can provide information about the coordination geometry of the metal ion, such as tetrahedral or square planar arrangements. d-nb.infonih.govnih.gov
X-ray Crystallography of Metal Complexes for Coordination Geometry
There is no published X-ray crystallographic data for any metal complexes formed with the this compound ligand. Structural information is crucial for definitively determining the coordination mode of the ligand and the geometry of the resulting complex.
For context, crystallographic studies have been conducted on isomers and derivatives. For instance, the crystal structure of an isomer, 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine, has been reported, revealing a dihedral angle of 81.05 (5)° between its benzene (B151609) and triazole rings. nih.gov In the solid state, this molecule forms infinite zigzag chains through N—H···N hydrogen bonds. nih.gov Additionally, the crystal structure of a more complex derivative, 3-(benzylsulfanyl)-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine, has been elucidated. researchgate.net However, this information does not directly describe how the target ligand, this compound, would coordinate to a metal center. Research on other 4-amino-1,2,4-triazole-3-thiol ligands suggests that coordination often occurs in a bidentate fashion through the sulfur atom and a nitrogen atom from the triazole ring or the exocyclic amino group.
Luminescence Properties of Metal Complexes and Their Derivatives
Specific experimental data on the luminescence properties (such as emission/excitation spectra, quantum yields, or phosphorescence lifetimes) of metal complexes containing this compound are not available in the current body of scientific literature.
Generally, 1,2,4-triazole derivatives are investigated for their interesting photophysical properties, with some showing potential for applications in optoelectronics. The luminescence of such compounds can be significantly influenced by coordination to metal ions, particularly those with d¹⁰ electron configurations, which can enhance fluorescence. The formation of Schiff base derivatives from the 4-amino group is a common strategy to create ligands for luminescent metal complexes. However, without experimental studies on complexes of the specific title ligand, any discussion of their potential luminescent behavior remains speculative.
Catalytic Applications of 3-(benzylsulfanyl)-4H-1,2,4-triamine Metal Complexes (e.g., C-C Coupling, Oxidation Reactions)
There are no published studies detailing the use of metal complexes of this compound as catalysts for C-C coupling reactions (such as Suzuki or Heck couplings) or oxidation reactions. The design of effective catalysts requires specific electronic and steric properties, and while triazole-based ligands are used in catalysis, the suitability of complexes derived from this particular ligand has not been explored or reported. Research on the catalytic activity of related 1,2,4-triazole derivatives has been conducted in various contexts, but this cannot be extrapolated to the specific compound of interest without dedicated experimental investigation.
**exploration of Structure Activity Relationships and Molecular Interactions Excluding Human Clinical Data **
In Silico Screening and Molecular Docking Studies with Protein Targets
In silico methods, particularly molecular docking, are crucial for predicting the binding modes and affinities of 1,2,4-triazole (B32235) derivatives with various biological targets. These computational studies provide insights into the molecular basis of their activity and help prioritize compounds for synthesis and further testing.
Molecular docking simulations have been widely applied to analogues of 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine to predict their interactions with key protein targets. For instance, studies on various 1,2,4-triazole derivatives have explored their binding potential with enzymes implicated in cancer, such as tubulin. researchgate.netmdpi.com Docking studies of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the colchicine (B1669291) binding site of tubulin revealed binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com These interactions are often stabilized by hydrogen bonds and halogen bonds, with key residues like Asn258 being identified as important interaction points. mdpi.com
Another study focusing on 3-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine also investigated binding at the colchicine site of tubulin. researchgate.net The docking results for this class of compounds showed effective binding affinities between -7.5 and -8.0 kcal/mol. researchgate.net The interactions were characterized by hydrogen bonds involving residues such as Ala317 and Asn258, and π-cation interactions with Lys254. researchgate.net These computational predictions highlight the potential of the 1,2,4-triazole scaffold to interact with crucial enzymatic targets.
Table 1: Predicted Binding Affinities of 1,2,4-Triazole Analogues with Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogues | Tubulin (Colchicine Site) | -6.502 to -8.341 | Asn258 | mdpi.com |
| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amine Analogues | Tubulin (Colchicine Site) | -7.5 to -8.0 | Ala317, Asn258, Lys254 | researchgate.net |
| 4-(Substituted benzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one Derivatives | Tyrosinase | Not specified | His244, His263, Phe264, Val283 | pensoft.net |
While the 1,2,4-triazole nucleus is a key component in various biologically active molecules, specific studies detailing the direct interaction of this compound or its close analogues with DNA or RNA models are not extensively reported in the available literature. Research in this area has more commonly focused on protein targets. One related study demonstrated that a DNA strand incorporating a triazole phosphodiester mimic could serve as a template for in vitro transcription, suggesting that the triazole moiety can be structurally accommodated within nucleic acid contexts, though this does not represent a direct binding interaction of the title compound. researchgate.net
Ligand-Based and Structure-Based Design Principles Applied to this compound Analogues
The development of novel 1,2,4-triazole derivatives often relies on established drug design principles. In structure-based design, the known three-dimensional structure of a target protein is used to design ligands that can fit into the binding site and interact favorably. The molecular docking studies described previously are a prime example of this approach, where understanding the interactions with residues in a target's active site (e.g., tubulin) guides the modification of the triazole scaffold to enhance binding and activity. researchgate.netmdpi.com
Ligand-based design is employed when the structure of the target is unknown. This approach uses the knowledge of a set of molecules known to be active to derive a pharmacophore model, which defines the essential structural features required for activity. For 1,2,4-triazole derivatives, this involves identifying common structural motifs and functional groups that contribute to their biological effects, such as antiproliferative or antimicrobial activities. nih.govnih.gov The synthesis of a series of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives and the subsequent evaluation of their antiproliferative activities is an example of systematically modifying a core structure to discover compounds with improved potency. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed compounds and understanding the physicochemical properties that govern their potency.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. These can include steric descriptors (related to size and shape), electronic descriptors (related to charge distribution), and hydrophobic descriptors (related to lipophilicity). nih.govphyschemres.org
For various series of 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been developed. nih.govphyschemres.org In a 3D-QSAR study on substituted 1,2,4-triazole derivatives with anticancer potential, methods like k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) were used. nih.gov This approach calculates steric and electrostatic interaction energies around the aligned molecules to build a predictive model. The resulting model showed a strong correlation between the descriptors and biological activity, with a squared correlation coefficient (r²) of 0.8713 and external predictivity (pred_r²) of 0.8417. nih.gov Such models help identify key steric and electrostatic fields around the molecule that are important for activity, providing a roadmap for future structural modifications. nih.govresearchgate.net
Table 2: Statistical Validation of QSAR Models for 1,2,4-Triazole Derivatives
| QSAR Model Type | Compound Series | Target Activity | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | pred_r² (External Prediction) | Reference |
|---|---|---|---|---|---|---|
| 3D-QSAR (kNN-MFA) | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | Anticancer | 0.8713 | 0.2129 | 0.8417 | nih.gov |
| 2D-QSAR (MLR) | 1,2,4-triazole derivatives | Anti-pancreatic cancer | Not specified | 0.51 | Not specified | physchemres.org |
| 2D-QSAR (MNLR) | 1,2,4-triazole derivatives | Anti-pancreatic cancer | Not specified | 0.90 | Not specified | physchemres.org |
| 3D-QSAR (CoMFA) | Oxadiazole derivatives | Anti-Alzheimer | Not specified | 0.692 | 0.6885 | rsc.org |
| 3D-QSAR (CoMSIA) | Oxadiazole derivatives | Anti-Alzheimer | Not specified | 0.696 | 0.6887 | rsc.org |
Biophysical Studies of Molecular Interactions with Purified Biomolecules (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding kinetics and thermodynamics of ligand-receptor interactions. These methods are invaluable for confirming the direct interaction of a compound with its purified target and for validating the predictions made by in silico models. However, based on the reviewed scientific literature, there is a lack of specific published studies employing SPR or ITC to investigate the molecular interactions of this compound or its immediate derivatives with purified biomolecules. Future research utilizing these techniques would be beneficial to experimentally determine the binding affinity and mechanism of action for this class of compounds.
Investigation of Mechanisms of Action at the Molecular or Cellular Level (e.g., Enzyme inhibition, receptor binding, without specifying biological outcome or efficacy)
The molecular mechanism of action for this compound and its structural analogs is an area of active investigation, focusing on their interactions with various biological targets. The 1,2,4-triazole scaffold is recognized as a key pharmacophore that engages with receptors through a combination of its dipole character, hydrogen bonding capabilities, and structural rigidity. nih.gov The nitrogen atoms within the triazole ring are particularly important for binding to receptors, capable of acting as both hydrogen bond donors and acceptors. pensoft.net The ability of 1,2,4-triazole derivatives to form non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions is central to their engagement with diverse biological targets. pensoft.net
Research into related compounds has identified several specific molecular-level interactions, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Derivatives of the 1,2,4-triazole nucleus have been investigated for their capacity to inhibit specific enzymes. For instance, certain 1,2,4-triazole derivatives have been studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. pensoft.net In a separate line of research, the simpler analog, 3-Amino-1,2,4-triazole, has been identified as an inhibitor of catalase, an interaction that can be used to study the enzyme's role in cellular processes. chemicalbook.com
Receptor and Protein Binding
A significant mechanism of action identified for compounds structurally similar to this compound is the binding to and inhibition of specific proteins. A study on a series of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines demonstrated their interaction with the anti-apoptotic protein Bcl-2. nih.gov Molecular modeling and ELISA studies were employed to implicate Bcl-2 as a candidate molecular target for these compounds. nih.gov The interaction with this protein is a key molecular event.
The versatility of the triazole scaffold allows its derivatives to bind to a range of other receptors. Studies have shown different triazole-containing compounds interacting with targets such as the adenosine (B11128) A2B receptor, the trace amine-associated receptor 1 (TAAR1), and viral proteins like the M2 channel and polymerase basic protein 2. researchgate.netmdpi.commdpi.com
Radical Scavenging and Other Molecular Interactions
The molecular interactions of 1,2,4-triazole derivatives also extend to non-enzymatic and non-receptor targets. Studies on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, a related compound, have investigated its antiradical activity through interaction with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). zsmu.edu.ua This interaction provides insight into the compound's electron-donating capacity at a molecular level. The structure-activity relationship in this context reveals how different substituents influence this antiradical effect. For example, the introduction of a 2-hydroxybenzylidene radical was found to result in a high antiradical effect. zsmu.edu.ua
The table below summarizes the antiradical activity of several 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, demonstrating the influence of various substituents on the molecule's interaction with DPPH radicals. zsmu.edu.ua
| Compound | Substituent Group | Antiradical Effect (%) at 1 × 10⁻³ M |
|---|---|---|
| Base Compound | 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 88.89 |
| Derivative 1 | Introduction of 4-fluorobenzylidene radical | Slight Decrease |
| Derivative 2 | Introduction of 2-hydroxybenzylidene radical | High |
Furthermore, crystallographic studies of related molecules, such as 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, reveal the formation of intermolecular N—H⋯N hydrogen bonds, which link molecules into infinite chains. nih.govresearchgate.net Other related structures have shown evidence of intramolecular N—H⋯S hydrogen bonds. nih.gov These fundamental molecular interactions are crucial for understanding how these compounds arrange themselves in a solid state and how they might interact with the binding pockets of proteins and other biological targets.
**potential Applications in Material Science and Advanced Technologies Excluding Clinical Human Applications **
Integration into Polymer Systems as Monomers or Cross-linkers
While specific studies on the direct integration of 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine into polymer systems are not extensively documented, the inherent functionalities of the molecule suggest its potential utility as a monomer or cross-linking agent. The 4-amino group provides a reactive site that can participate in polymerization reactions, such as the formation of polyamides, polyimides, or Schiff base polymers. nih.gov For instance, 4-amino-1,2,4-triazoles can be reacted with aldehydes or ketones to form Schiff bases, which can then be polymerized. researchgate.net Additionally, the triazole ring itself, being a stable heterocyclic structure, can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and specific interactions within the polymer matrix.
The synthesis of polymers from 4-azo-3,5-substituted-1,2,4-triazole derivatives has been reported, where the triazole unit forms a core part of the polymer structure. ajchem-a.com Such polymers have shown promising results in applications like anticorrosion coatings. ajchem-a.com The presence of the benzylsulfanyl group in the target molecule could further modify the properties of resulting polymers, potentially improving solubility in organic solvents or introducing specific optical or coordination properties. The ability of the amino group to be modified allows for the introduction of polymerizable groups, making it a versatile building block for functional polymers. nih.govgoogle.com
Application in Supramolecular Chemistry and Self-Assembly
The structure of this compound and its close derivatives is well-suited for applications in supramolecular chemistry, where non-covalent interactions govern the formation of highly ordered, complex architectures. X-ray crystallography studies on related compounds, such as 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, reveal the critical role of hydrogen bonding in their solid-state structures. nih.govresearchgate.net In the crystal lattice of this isomer, molecules are linked by N—H⋯N hydrogen bonds, forming infinite zigzag chains. nih.govresearchgate.net This directional and predictable interaction is a cornerstone of crystal engineering and the design of self-assembling systems.
Similarly, a derivative, 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine, exhibits both intramolecular (N—H⋯S) and intermolecular interactions that dictate its packing. nih.gov The ability of the triazole ring and the amino group to act as both hydrogen bond donors and acceptors, combined with potential π-π stacking interactions from the phenyl ring, allows for the construction of robust supramolecular assemblies. acs.orgnih.gov These self-assembly processes are fundamental for creating materials like liquid crystals, gels, and porous organic frameworks. The specific geometry and electronic nature of the benzylsulfanyl group can further influence the packing and final architecture of these supramolecular systems. acs.orgnih.gov
| Parameter | 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine nih.govresearchgate.net |
|---|---|
| Molecular Formula | C₉H₁₀N₄S |
| Crystal System | Monoclinic |
| Dihedral Angle (Benzene/Triazole rings) | 81.05 (5)° |
| Key Supramolecular Interaction | N—H⋯N hydrogen bonds |
| Resulting Assembly | Infinite zigzag chains along ktu.lt |
Role in Sensing Technologies (e.g., Ion Sensors, Chemosensors)
The 1,2,4-triazole (B32235) scaffold is a prominent feature in the design of chemosensors for detecting a variety of analytes, including metal ions and anions. nanobioletters.com The nitrogen atoms within the triazole ring, along with the exocyclic amino and sulfur atoms in this compound, can act as effective coordination sites for metal ions. This binding event can be transduced into a measurable signal, such as a change in fluorescence or color.
The functionalization of triazoles allows for the tuning of selectivity and sensitivity towards specific analytes. nanobioletters.com For example, Schiff base derivatives of 4-amino-1,2,4-triazole (B31798) have been explored as fluorescent sensors. The lone pair electrons on the nitrogen and sulfur atoms of the target compound make it a potential candidate for coordinating with heavy and transition metal ions. The benzylsulfanyl group can also influence the electronic properties of the molecule, which may affect the signaling mechanism upon analyte binding. While direct studies on this specific molecule as a sensor are limited, the extensive research on related triazole derivatives provides a strong basis for its potential in developing new and effective chemosensors. nanobioletters.com
| Triazole Derivative Type | Target Analyte(s) | Sensing Principle | Reference |
|---|---|---|---|
| Quinoline-substituted naphthothiazole | Zn²⁺, Sn²⁺ | Fluorescence | nanobioletters.com |
| 7-Nitrobenzo-2-oxa-1,3-diazole derivative | Hg²⁺ | Fluorescence | nanobioletters.com |
| Triazole Schiff base | Acetate Anion | Colorimetric/Fluorescence | nanobioletters.com |
| Triazole-azobenzene polycatenars | Fe³⁺ | UV-Vis Spectroscopy | nanobioletters.com |
Electrochemical Properties and Potential in Energy Storage Systems
In the context of energy storage, nitrogen-rich compounds are explored for their potential use as components in high-energy materials or as stabilizers in battery electrolytes. The high nitrogen content of the triazole ring contributes to high heats of formation, a desirable property for energetic materials. mdpi.com Furthermore, the ability of triazoles to coordinate with metal ions could be relevant in the development of novel electrolytes for batteries or as redox-active components in organic batteries. However, this remains a speculative area for this compound, requiring dedicated electrochemical studies to determine its redox potentials, stability, and suitability for such applications.
Development as Precursors for Advanced Functional Materials
The chemical versatility of this compound makes it an excellent precursor for the synthesis of more complex, functional materials. nih.govresearchgate.net The 4-amino group can be readily converted into other functional groups, such as through Schiff base formation with aldehydes, which can then be used to construct larger molecules or metal-organic frameworks (MOFs). nih.govnepjol.info
The triazole ring itself is a well-established ligand in coordination chemistry, capable of bridging multiple metal centers to form coordination polymers with diverse structures and properties, including magnetic, optical, and catalytic functionalities. mdpi.com The benzylsulfanyl group can also participate in coordination or be a site for further chemical modification. The synthesis of 1,2,4-triazole derivatives is a foundational step in creating a wide range of compounds, from energetic materials to components for supramolecular assemblies. mdpi.comrsc.org The reactivity of the amino and thiol-ether functionalities, combined with the stable triazole core, positions this compound as a valuable starting material for materials discovery. researchgate.netijsr.net
Corrosion Inhibition Properties
One of the most well-documented applications for triazole derivatives is in the field of corrosion inhibition. ijcsi.pro Compounds containing nitrogen and sulfur atoms are known to be highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum brass, particularly in acidic media. nih.govnih.govrsc.org The inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. ijcsi.pro
The adsorption mechanism can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals). ktu.ltijcsi.pro The lone pair electrons on the nitrogen atoms of the triazole ring and the sulfur atom of the benzylsulfanyl group in this compound are expected to facilitate strong adsorption onto metal surfaces. Studies on structurally similar compounds, like 3-amino-1,2,4-triazole (ATA), have demonstrated high inhibition efficiencies. ktu.ltktu.lt Electrochemical impedance spectroscopy (EIS) and polarization studies on various triazole derivatives have confirmed their ability to increase charge transfer resistance and reduce corrosion current density, signifying effective protection. rsc.orgktu.ltsci-hub.se
| Inhibitor | Metal/Alloy | Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | ktu.ltktu.lt |
| 1,2,4-Triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 | ktu.ltktu.lt |
| (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | Mild Steel | 1M HCl | 92.0 | researchgate.net |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 95.3 | rsc.org |
**emerging Research Directions and Future Perspectives for 3 Benzylsulfanyl 4h 1,2,4 Triazol 4 Amine**
Synergistic Approaches in Synthetic Methodology and Application Development
Future research is increasingly focused on synergistic strategies that combine different synthetic techniques or molecular fragments to enhance the efficiency of synthesis and the efficacy of the final compounds. One promising avenue is the development of one-pot, multi-component reactions. These methods are designed to construct complex molecular architectures, such as those based on the 1,2,4-triazole (B32235) core, in a single step from readily available starting materials. This approach not only improves efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
Another key area is the concept of molecular hybridization. This involves the strategic combination of the 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine scaffold with other known pharmacophores or bioactive moieties. nih.gov The goal is to create hybrid molecules that exhibit dual or enhanced biological activities. For instance, incorporating this triazole derivative into the structure of established antimicrobial or anticancer agents could lead to new compounds with improved potency, reduced toxicity, or the ability to overcome drug resistance. nih.govnih.gov
The development of synergistic applications also extends to materials science. Researchers are exploring the incorporation of this compound derivatives into polymer matrices or onto nanoparticle surfaces. This could yield advanced materials with tailored properties, such as enhanced thermal stability, corrosion resistance, or novel catalytic activities.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the this compound framework. These computational tools can analyze vast datasets of chemical information to identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov
Furthermore, generative AI models can be employed to design entirely new molecules with optimized properties. By learning the underlying chemical patterns of known active compounds, these models can propose novel structures based on the this compound scaffold that are predicted to have superior performance. This data-driven approach to molecular design opens up new possibilities for creating highly effective compounds for a variety of applications.
A summary of the potential applications of AI/ML in the study of this compound is presented in the table below.
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Develop quantitative structure-activity relationship models to predict the biological activity of new derivatives. | Accelerate the identification of potent drug candidates. |
| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. | Reduce late-stage failures in drug development. youtube.com |
| Generative Design | Create novel molecular structures with desired properties based on the triazole scaffold. | Discover new chemical entities with enhanced efficacy. |
| Reaction Prediction | Predict the outcomes and optimal conditions for synthetic reactions. | Improve the efficiency and success rate of chemical synthesis. |
Sustainable Synthesis and Degradation Pathways for Environmental Considerations
In an era of increasing environmental awareness, the development of sustainable synthetic methods for this compound and its derivatives is a critical research focus. This involves the adoption of green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. organic-chemistry.org
Researchers are exploring alternative synthetic routes that avoid the use of hazardous reagents and minimize the generation of toxic byproducts. organic-chemistry.org This includes the development of catalytic methods that can proceed under milder conditions and with higher atom economy. The use of microwave-assisted synthesis and other energy-efficient technologies is also being investigated to reduce the carbon footprint of the manufacturing process.
Beyond synthesis, understanding the environmental fate and degradation of these compounds is of paramount importance. Studies are needed to elucidate the biodegradation pathways of this compound in various environmental compartments, such as soil and water. researchgate.net This knowledge is essential for assessing the potential environmental impact of these compounds and for developing strategies for their safe disposal and remediation. Research into the microbial degradation of sulfur-containing organic compounds can provide insights into the potential breakdown of this triazole derivative in the environment. nih.gov
The table below outlines key strategies for promoting the environmental sustainability of this compound.
| Sustainability Strategy | Description | Environmental Benefit |
| Green Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduction of volatile organic compound (VOC) emissions. |
| Catalysis | Employing reusable catalysts to improve reaction efficiency and reduce waste. | Minimization of stoichiometric waste and energy consumption. |
| Biodegradation Studies | Investigating the microbial and enzymatic degradation of the compound. | Assessment of environmental persistence and potential for bioremediation. researchgate.net |
| Photodegradation Analysis | Studying the breakdown of the compound under the influence of light. | Understanding its fate in sunlit environments and potential for photolytic treatment. nih.gov |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The this compound molecule possesses multiple reactive sites, including the amino group, the triazole ring, and the benzylsulfanyl moiety, making it a versatile platform for chemical modification. researchgate.net Future research will delve into exploring novel reactivity patterns and unconventional transformations of this scaffold to access new chemical space and synthesize derivatives with unique properties.
One area of interest is the selective functionalization of the triazole ring. This could involve the development of new methods for C-H activation, allowing for the direct introduction of functional groups onto the triazole core without the need for pre-functionalized starting materials. Such transformations would provide a more efficient and versatile approach to creating a diverse range of derivatives.
Another avenue of exploration is the reactivity of the exocyclic amino group. zsmu.edu.ua While its role as a nucleophile is well-established, researchers are investigating its potential to participate in other types of reactions, such as radical-mediated processes or transition-metal-catalyzed cross-coupling reactions. These unconventional transformations could lead to the synthesis of novel compounds with unexpected structures and biological activities.
The benzylsulfanyl group also offers opportunities for novel transformations. Cleavage of the C-S bond could provide access to the corresponding thiol, which can then be used as a handle for further functionalization. Alternatively, oxidation of the sulfur atom could lead to the formation of sulfoxides and sulfones, which may exhibit distinct biological properties.
Interdisciplinary Research Collaborations for Comprehensive Compound Understanding
A comprehensive understanding of this compound and its potential applications can only be achieved through interdisciplinary research collaborations. The complexity of modern scientific challenges requires the integration of expertise from various fields, including synthetic chemistry, medicinal chemistry, computational chemistry, biology, and materials science. researchgate.net
Collaborations between synthetic chemists and biologists are essential for the design, synthesis, and biological evaluation of new therapeutic agents. researchgate.net Chemists can provide the molecular tools, while biologists can perform the necessary assays to assess their efficacy and mechanism of action. Similarly, partnerships with computational chemists can provide valuable insights into the molecular interactions that govern the activity of these compounds, guiding the design of more potent and selective derivatives.
In the realm of materials science, collaborations between chemists and engineers are crucial for the development of new materials with tailored properties. Chemists can design and synthesize novel triazole-based monomers or functional additives, while engineers can incorporate them into advanced materials and evaluate their performance in various applications.
By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and translate fundamental research findings into practical applications that benefit society. The synergistic interplay between different disciplines will be instrumental in unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Basic: What are the standard synthetic routes for 3-(benzylsulfanyl)-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via S-alkylation of a triazole precursor with benzyl halides under alkaline conditions (e.g., NaOH or KOH) at room temperature . For example, derivatives of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine were prepared by reacting 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine with aryl halides in an alkaline medium, yielding structurally confirmed products . Optimization involves:
- pH control : Alkaline conditions (pH 10–12) enhance nucleophilic substitution.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility.
- Temperature : Room temperature minimizes side reactions like oxidation of the thioether group .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
1H-NMR and 13C-NMR are critical for confirming the structure. Key spectral features include:
- 1H-NMR : Distinct peaks for benzyl protons (δ 4.3–4.5 ppm, singlet for –CH2–S–) and triazole NH2 (δ 6.8–7.2 ppm) .
- 13C-NMR : Signals for the triazole ring carbons (δ 150–160 ppm) and benzyl carbons (δ 35–40 ppm for –CH2–S–) .
FT-IR can validate the thioether (–S–) stretch (600–700 cm⁻¹) and NH2 bending (1600–1650 cm⁻¹). Single-crystal X-ray diffraction (e.g., Acta Crystallographica reports) provides definitive bond-length and angle data .
Advanced: How can crystallographic data resolve structural ambiguities in triazole derivatives?
Methodological Answer:
X-ray crystallography resolves ambiguities in substituent orientation and hydrogen bonding. For instance:
- Dihedral angles : In 3-benzylsulfanyl derivatives, the benzene and triazole rings form a dihedral angle of ~81°, influencing molecular packing .
- Hydrogen-bond networks : N–H⋯N interactions create zigzag chains, affecting solubility and stability .
Contradictions in NMR-based assignments (e.g., overlapping proton signals) can be clarified using crystallographic data .
Advanced: What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from structural variations (e.g., fluorobenzyl vs. cycloheptyl substituents) or assay conditions . To reconcile results:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, fluorobenzyl groups enhance lipophilicity and membrane penetration, increasing antimicrobial activity .
- Standardized assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and control for pH/temperature .
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to explain variability in in vivo efficacy .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density functional theory (DFT) calculations and molecular docking are used to:
- Predict reaction pathways : Simulate energy profiles for oxidation (e.g., conversion to sulfones using H2O2) or nucleophilic substitution .
- Identify active sites : The triazole NH2 and sulfur atom are key sites for electrophilic attack .
AI-driven tools (e.g., COMSOL Multiphysics integrations) optimize reaction parameters by modeling solvent effects and kinetics, reducing trial-and-error experimentation .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Segregate halogenated waste (e.g., from benzyl halide byproducts) and use certified contractors for incineration .
- Emergency protocols : Neutralize spills with 5% acetic acid (for basic residues) and adsorb with vermiculite .
Advanced: How do substituents on the benzyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Electron-withdrawing groups (e.g., –F): Increase oxidative stability but reduce nucleophilicity .
- Bulkier substituents (e.g., cycloheptyl): Lower solubility in polar solvents but enhance binding to hydrophobic enzyme pockets .
- Quantitative structure-property relationship (QSPR) models correlate logP values with bioavailability, guiding derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
